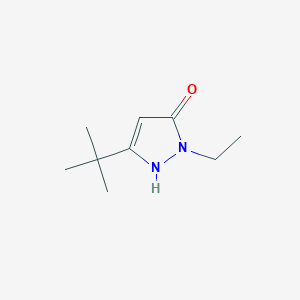

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-tert-butyl-2-ethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-5-11-8(12)6-7(10-11)9(2,3)4/h6,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLIZPXTNHHEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of 5-Azidopyrazoles with Alkynes

One method involves preparing 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,2,3-triazoles via cycloaddition of 5-azidopyrazoles with methyl prop-2-ynoate under reflux in toluene at 110 °C for 3 hours under nitrogen atmosphere. This reaction yields regioisomeric triazoles which can be isolated by precipitation and recrystallization from ethyl acetate with yields around 79-86%.

Key points:

- The azide intermediate is prepared by diazotization and azide substitution of amino-pyrazoles.

- Mild reaction conditions are necessary to prevent thermal degradation of azides.

- The triazole intermediates can be further transformed by pyrolysis to yield pyrazol derivatives.

Hydrazine Hydrate-Mediated Pyrazole Formation

Another approach uses hydrazine hydrate to react with appropriate keto precursors in absolute ethanol under reflux for 2 hours, producing 3-tert-butyl-4,5-dihydro-1H-pyrazoles with high yields (~90%). Subsequent functionalization steps such as chloroacetylation can be performed in chloroform at room temperature to modify the pyrazole ring further.

Key points:

- Hydrazine hydrate is a key reagent for ring formation.

- Reaction conditions: reflux in ethanol, 2 hours.

- Post-synthesis modifications are feasible under mild conditions.

Acid-Catalyzed Reaction with Methyl Hydrazine in Aqueous Media

A patented method describes the preparation of pyrazol-5-ol derivatives by reacting a precursor compound (formula 3) with methyl hydrazine in the presence of an acid catalyst such as sulfuric acid, acetic acid, trifluoroacetic acid, or others. The reaction is conducted in aqueous or ethanol media without additional solvents, at temperatures ranging from 50 to 140 °C. The molar ratio of methyl hydrazine is carefully controlled (0.9 to 1.5 equivalents) to optimize yield and minimize toxic residuals.

Key features:

- Acid catalyst amount: 0.001 to 0.25 equivalents relative to precursor.

- Reaction time for methyl hydrazine addition: 10 minutes to 6 hours, preferably 20-180 minutes.

- Product crystallizes as large platelet-like crystals, facilitating filtration and washing.

- High selectivity for the desired isomer, with improved yield (~86.5%) and purity.

- The method avoids excess use of acetic acid, reducing costs and environmental impact.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The cycloaddition method provides a robust route for synthesizing triazole intermediates that can be converted to pyrazol derivatives but may require regioisomer separation.

- Hydrazine hydrate-mediated synthesis is efficient for direct pyrazole ring formation with high yield and purity, suitable for further chemical modifications.

- The acid-catalyzed methyl hydrazine method offers improved selectivity and crystal morphology, which enhances downstream processing and reduces toxic waste. The precise control of reagent ratios and reaction conditions is critical for optimizing the process.

- The choice of acid catalyst influences reaction kinetics and product crystallization, with sulfuric acid and trifluoroacetic acid being effective.

- The use of aqueous or ethanol media without additional solvents aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its bioactive properties. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic activities. In particular, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol has been investigated for its inhibitory effects on various enzymes linked to disease processes:

- Enzyme Inhibition : Some studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief.

- Anticancer Activity : There is emerging evidence that compounds with a pyrazole core can exhibit anticancer properties by inhibiting tumor cell proliferation. For example, certain pyrazole derivatives have shown activity against breast cancer cell lines in vitro .

Agricultural Chemistry

In agricultural applications, derivatives of pyrazoles are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their selective toxicity towards certain plant species or pathogens while being safe for others . This selectivity can be crucial for developing sustainable agricultural practices.

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science:

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes can exhibit interesting electronic properties and may be useful in catalysis or as functional materials in electronic devices .

Polymer Chemistry

Research is also being conducted into the use of pyrazole derivatives as additives in polymer formulations. Their unique structural features may enhance the thermal stability or mechanical properties of polymers, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the tert-butyl and ethyl groups can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Functional Groups

Target Compound :

- Substituents :

- Position 1: Ethyl

- Position 3: tert-Butyl

- Position 5: Hydroxyl

- Key Features: Hydroxyl group enables hydrogen bonding (donor/acceptor). Ethyl and tert-butyl groups contribute to lipophilicity and steric hindrance.

Analog 1 : [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112)

- Substituents: Position 5: 4-Methoxyphenyl Position 3: tert-Butyl (on benzoyl group) Additional group: Amino at position 3 of pyrazole.

- Comparison: The amino group replaces the hydroxyl, altering hydrogen-bonding capacity and basicity.

- Synthesis : Uses HBTU/DIPEA coupling, indicating compatibility with peptide-like bond formation.

Analog 2 : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Substituents :

- Position 1: Methyl

- Position 5: 4-Methoxybenzylamine

- Comparison :

- Methyl group reduces steric bulk compared to ethyl.

- Methoxybenzylamine introduces a secondary amine, increasing solubility in polar solvents.

Analog 3 : 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol

- Substituents: Position 1: Trifluoroethyl Position 4: Phenoxy

- Comparison: Trifluoroethyl group increases electronegativity and metabolic stability.

Analog 4 : 5-[3-(tert-butyl)-1H-pyrazol-5-yl]-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 879462-04-1)

- Substituents :

- Position 5: Triazole-thiol moiety.

- Comparison :

- Thiol group replaces hydroxyl, enabling disulfide bond formation and metal chelation.

- Triazole ring introduces additional hydrogen-bonding sites.

Physicochemical Properties

Biological Activity

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Research indicates that this compound interacts with various biological pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Studies have shown that this pyrazole derivative can inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Properties

This compound has demonstrated moderate antimicrobial activity against a range of pathogens. In vitro studies revealed minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted the compound's ability to induce apoptosis in cancer cell lines. For example, it has been shown to inhibit cell proliferation in human chondrosarcoma cells with IC50 values in the nanomolar range . These findings suggest that this compound could be a promising candidate for cancer therapy.

Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that it inhibited bacterial growth with an MIC of approximately 250 μg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, using ethyl chloroformate as an activating agent under reflux conditions in ethanol improves yield . Optimization includes controlling reaction temperature (e.g., −78°C for lithiation steps ) and using catalysts like NaCNBH₃ for selective reductions . Side reactions, such as over-alkylation, are mitigated by stoichiometric control and stepwise purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to confirm the structure of this compound?

- Methodology :

- NMR : Analyze δ values for tert-butyl (1.2–1.4 ppm) and ethyl (1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for CH₂) groups. Pyrazole ring protons appear at 6.0–7.0 ppm .

- X-ray crystallography : Use SHELX programs for structure refinement. Hydrogen-bonding networks (e.g., O–H···N interactions) aid in resolving disorder in crystal lattices . For example, Bernstein’s graph-set analysis helps interpret hydrogen-bond motifs .

Q. What are the key physicochemical properties (solubility, pKa, thermal stability) of this compound, and how are they experimentally determined?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) via gravimetric analysis.

- pKa : Use potentiometric titration in aqueous-organic mixtures (e.g., water:MeOH 4:1) .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s supramolecular assembly and stability?

- Methodology : Employ Etter’s graph-set theory to classify hydrogen bonds (e.g., R₂²(8) motifs). Single-crystal X-ray data analyzed via SHELXL reveal intermolecular O–H···N bonds between pyrazole rings, stabilizing layered structures . Computational tools like CrystalExplorer further quantify interaction energies .

Q. What computational methods (DFT, MD simulations) are suitable for predicting the compound’s reactivity and electronic properties?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps using B3LYP/6-311+G(d,p) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, ethanol) to model aggregation behavior .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

- Methodology : Use directing groups (e.g., tert-butyl) to favor substitution at the 5-position. For example, electrophilic aromatic substitution with bromine in acetic acid selectively targets the electron-rich C5 position . Microwave-assisted synthesis reduces reaction times and improves regiocontrol .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. cytotoxic effects) observed in related pyrazole derivatives?

- Methodology : Perform dose-response assays (e.g., MTT tests) to differentiate therapeutic vs. toxic thresholds . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with activity . Meta-analyses of published data identify confounding factors like solvent choice or assay protocols .

Q. How is the compound’s potential as a ligand in coordination chemistry evaluated, particularly for transition-metal complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.